An In-depth Technical Guide to the Physicochemical Properties of 2,2,6-Trimethylcyclohexane-1,4-dione
An In-depth Technical Guide to the Physicochemical Properties of 2,2,6-Trimethylcyclohexane-1,4-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,6-Trimethylcyclohexane-1,4-dione is a cyclic ketone of interest in various chemical and biological research fields. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, as a starting material, and for predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2,2,6-trimethylcyclohexane-1,4-dione, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.
Chemical Identity and Structure
2,2,6-Trimethylcyclohexane-1,4-dione, a derivative of cyclohexane, is characterized by the presence of two ketone functional groups at positions 1 and 4, and three methyl groups at positions 2, 2, and 6.
| Identifier | Value |
| IUPAC Name | 2,2,6-trimethylcyclohexane-1,4-dione[1] |
| Molecular Formula | C₉H₁₄O₂[1][2] |
| CAS Number | 20547-99-3[1][2] |
| Canonical SMILES | CC1CC(=O)CC(C1=O)(C)C[1] |
| InChI | InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3[1][2] |
| InChIKey | HVHHZSFNAYSPSA-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Table 1: Summary of Physicochemical Data for 2,2,6-Trimethylcyclohexane-1,4-dione
| Property | Value | Source |
| Molecular Weight | 154.21 g/mol | PubChem[1] |
| Monoisotopic Mass | 154.099379685 Da | PubChem[1] |
| Physical State | Solid (predicted) | General knowledge |
| Water Solubility | 3.547e+004 mg/L @ 25 °C (estimated) | The Good Scents Company[3] |
| Kovats Retention Index (Semi-standard non-polar column) | 1170.3, 1183, 1208, 1168.5, 1196 | PubChem[1] |
| Kovats Retention Index (Standard polar column) | 1782, 1740, 1740, 1787, 1794, 1773.1 | PubChem[1] |
Ketones, in general, exhibit boiling points that are higher than alkanes of similar molecular weight due to dipole-dipole interactions of the polar carbonyl group.[4][5][6] However, they typically have lower boiling points than corresponding alcohols, as they cannot act as hydrogen bond donors.[4][5] The solubility of smaller ketones in water is attributed to the ability of the carbonyl oxygen to accept hydrogen bonds from water molecules.[5][7][8] As the carbon chain length increases, the hydrophobic character dominates, leading to decreased water solubility.[4][5]
Experimental Protocols
The following sections detail standardized experimental procedures for determining the key physicochemical properties of a solid organic compound like 2,2,6-trimethylcyclohexane-1,4-dione.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.
Protocol: Capillary Method using a Melting Point Apparatus [9][10]
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Sample Preparation: A small amount of the finely powdered dry sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
For non-volatile solids, boiling point determination is not standard practice. However, should a derivative or related liquid compound be studied, the following protocol is applicable.
Protocol: Capillary Method (Siwoloboff's Method) [11][12][13]
-
Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube with the open end submerged in the liquid.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with high-boiling mineral oil).
-
Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.
-
Observation: The heat source is removed when a rapid and continuous stream of bubbles emerges from the capillary. As the liquid cools, the bubbling will cease, and the liquid will be drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point of the substance.
Solubility Determination
Solubility tests provide valuable information about the polarity and the presence of acidic or basic functional groups in a molecule.[14][15][16]
Protocol: Qualitative Solubility Testing [14][15][16][17]
-
Initial Water Solubility: To approximately 10-20 mg of the solid compound in a test tube, add 1 mL of distilled water. Shake the tube vigorously for 30 seconds. Observe if the solid dissolves completely.
-
pH of Aqueous Solution: If the compound is water-soluble, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[17]
-
Solubility in Acid and Base: If the compound is insoluble in water, its solubility is tested in 5% aqueous solutions of sodium hydroxide (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl).
-
Add 1 mL of the respective solvent to a fresh 10-20 mg sample of the compound.
-
Shake and observe for dissolution. Solubility in NaOH or NaHCO₃ suggests an acidic functional group, while solubility in HCl indicates a basic functional group.
-
-
Solubility in Organic Solvents: The solubility of the compound in common organic solvents like ethanol, diethyl ether, and acetone can also be determined using a similar procedure to assess its polarity.
Synthetic Pathway Visualization
While numerous synthetic routes to cyclohexanedione derivatives exist, enzymatic synthesis offers a highly stereoselective approach. The following diagram illustrates a two-step enzymatic conversion of ketoisophorone to (6R)-levodione, an enantiomer of 2,2,6-trimethylcyclohexane-1,4-dione.[18]
Caption: Enzymatic synthesis of (6R)-levodione and its subsequent reduction.
This workflow highlights the use of Old Yellow Enzyme (OYE) for the initial reduction and (6R)-levodione reductase (LVR) for the second step, with glucose dehydrogenase (GDH) for cofactor regeneration.[18]
Conclusion
This technical guide has summarized the available physicochemical data for 2,2,6-trimethylcyclohexane-1,4-dione and provided detailed, generalized protocols for the experimental determination of its key properties. While there is a need for more experimentally verified data, particularly concerning its melting and boiling points, the information and methods presented herein offer a solid foundation for researchers and professionals working with this compound. The visualized synthetic pathway provides insight into a stereoselective method for its production, which is of significant interest in the fields of organic synthesis and drug development.
References
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- 3. 2,2,6-trimethyl cyclohexane-1,4-dione, 20547-99-3 [thegoodscentscompany.com]
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- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
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